molecular formula C20H18N4O3S2 B2686007 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392300-77-5

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2686007
CAS No.: 392300-77-5
M. Wt: 426.51
InChI Key: FQGYOOOAMCQOFQ-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry. Its structure integrates three key pharmacophoric elements: a 1,3,4-thiadiazole ring, a 3-methoxybenzamide group, and a 2-(indolin-1-yl)-2-oxoethylthio linker . The 1,3,4-thiadiazole nucleus is extensively documented in scientific literature for its diverse biological potential, with derivatives demonstrating activities including anticancer, antimicrobial, and anti-inflammatory effects in research settings . Furthermore, thiadiazole derivatives have been explored as inhibitors of specific enzymes, such as dihydrofolate reductase (DHFR), as confirmed through molecular docking studies . The indoline moiety, another common feature in bioactive molecules, contributes to the compound's structural complexity and potential for interaction with biological targets. This compound is presented as a chemical tool for non-clinical research and development. It is intended for use in early-stage discovery projects, such as in vitro screening assays, target identification, and structure-activity relationship (SAR) studies within pharmaceutical and agrochemical research. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-27-15-7-4-6-14(11-15)18(26)21-19-22-23-20(29-19)28-12-17(25)24-10-9-13-5-2-3-8-16(13)24/h2-8,11H,9-10,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGYOOOAMCQOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound notable for its unique structural features, including an indole derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy.

Structural Characteristics

The molecular formula of this compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 393.46 g/mol. Its structure suggests a combination of pharmacophoric elements that may contribute to its biological activity.

Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit the activity of key kinases involved in cancer progression, such as EGFR and HER-2. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
  • Targeting Cancer Cell Lines : In vitro assays have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to selectively target malignant cells while sparing normal cells enhances its therapeutic potential .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and structurally similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7[Data Not Available]EGFR/HER-2 Inhibition
YH-9SK-BR-30.37Dual-target inhibitor
Compound 5dHeLa0.73Induces apoptosis

Case Studies and Research Findings

Research has indicated that compounds containing thiadiazole and indole moieties exhibit a range of biological activities:

  • Anticancer Activity : A study highlighted the synthesis and evaluation of various thiadiazole derivatives, showing promising anticancer properties against multiple human cancer cell lines. The most potent derivatives demonstrated IC50 values significantly lower than that of standard chemotherapeutics like sorafenib .
  • Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induced apoptotic cell death in HeLa cells and arrested the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been widely studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant activity against various bacteria, fungi, and parasites. The presence of the thiadiazole ring in N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide suggests its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been documented in several studies. These compounds may exert their effects through mechanisms such as enzyme inhibition or disruption of cell division processes. For instance, certain thiadiazoles have shown significant cytotoxic effects against breast and lung carcinoma cell lines. The specific structure of this compound may enhance its efficacy against cancer cells due to the presence of both the indole and thiadiazole components .

Anti-inflammatory and Analgesic Activities

Indole derivatives are known for their anti-inflammatory and analgesic properties. The incorporation of the indolin-1-yl moiety in this compound could provide additional therapeutic benefits in treating inflammatory conditions.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step procedures that include cyclodehydration reactions to form the thiadiazole ring followed by modifications to introduce the indole and methoxybenzamide functionalities . Understanding the structure–activity relationship is crucial for optimizing its biological activity; variations in substituents can significantly influence its efficacy against different targets.

Case Study 1: Cytotoxicity Assessment

A study evaluated various thiadiazole derivatives against human cancer cell lines including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential of thiadiazole-containing compounds as viable candidates for cancer treatment.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of pathogens. The findings revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiadiazole core could enhance antimicrobial potency .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) linkage in the molecule is susceptible to oxidation. Common oxidizing agents convert this group into sulfoxides or sulfones, depending on reaction conditions:

Oxidizing Agent Product Conditions Characterization
H₂O₂ (30%)Sulfoxide derivativeRT, 6–8 h, acetic acidFTIR (S=O stretch at 1040–1050 cm⁻¹)
KMnO₄ (acidic)Sulfone derivativeReflux, 2–3 h, H₂SO₄¹H NMR (disappearance of –SH proton)
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides before further oxidation to sulfones.

Reduction Reactions

The carbonyl groups (amide and ketone) in the compound can undergo reduction under controlled conditions:

Reducing Agent Target Group Product Conditions
NaBH₄Ketone (C=O)Secondary alcoholEthanol, RT, 12 h
LiAlH₄Amide (CONH)Amine derivativeDry THF, reflux, 8–10 h
  • Key Observation : LiAlH₄ selectively reduces the amide group without affecting the thiadiazole ring.

Hydrolysis Reactions

The amide and thioester bonds are prone to hydrolysis under acidic or alkaline conditions:

Conditions Bond Cleavage Products
6M HCl, reflux, 24 hAmide bond3-Methoxybenzoic acid + Thiadiazole-amine
NaOH (10%), RT, 48 hThioester (–S–CO–)Indole-thiol + Carboxylic acid derivative
  • Analytical Confirmation : Hydrolysis products are confirmed via LC-MS and comparative TLC.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the C-2 or C-5 positions:

Nucleophile Position Product Conditions
PiperidineC-2Piperidine-substituted thiadiazoleDMF, 80°C, 12 h
ThiophenolC-5Arylthio derivativeK₂CO₃, DMSO, 60°C, 6 h
  • Reactivity Trend : C-5 substitution dominates due to steric and electronic effects .

Photochemical Reactions

UV irradiation induces dimerization or rearrangement in the presence of photosensitizers:

Light Source Sensitizer Product Mechanism
UV (365 nm)AnthraquinoneThiadiazole dimerRadical-mediated coupling
  • Application : Photostability studies show degradation <5% under standard lighting, critical for pharmaceutical formulation.

Metal Coordination Reactions

The sulfur and nitrogen atoms in the thiadiazole and indole moieties act as ligands for metal ions:

Metal Salt Coordination Site Complex Structure Characterization
CuCl₂Thiadiazole (N,S)Octahedral Cu(II) complexESR (g⊥ = 2.06, g∥ = 2.24)
Fe(NO₃)₃Indole (N)Tetrahedral Fe(III) complexUV-Vis (λₘₐₓ = 420 nm)
  • Biological Relevance : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives, differing primarily in substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents at Thiadiazole Core Key Properties/Biological Activities Reference ID
N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide (Target) 5: (2-(Indolin-1-yl)-2-oxoethyl)thio; 2: 3-methoxybenzamide Hypothesized anticancer/antimicrobial activity -
N-(5-{[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide 5: Dibenzo[b,d]furan-3-ylamino; 2: 2-methoxybenzamide Enhanced π-π stacking due to dibenzofuran
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 5: Ethylthio; 2: 2-methoxyphenoxyacetamide Melting point: 138–140°C; Anticancer screening
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) 5: 4-Chlorobenzylthio; 2: Thiadiazinan-acetamide Antimicrobial activity; Melting point: 179–181°C
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Dual thiadiazole cores with p-tolylamino substituent IC50: 0.084 ± 0.020 mmol L⁻¹ (MCF-7)

Physicochemical Properties

  • Melting Points : Derivatives with flexible alkylthio groups (e.g., 5l: 138–140°C) generally have lower melting points than those with rigid aromatic substituents (e.g., 5d: 179–181°C) . The target compound’s indolin-1-yl group may increase rigidity, raising its melting point relative to ethylthio analogues.
  • Synthetic Yields : Compounds with benzylthio substituents (e.g., 5h: 88% yield) are synthesized more efficiently than those with complex heterocycles, suggesting the target compound’s synthesis may require optimized conditions .

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC (e.g., chloroform:acetone 3:1 eluent) .
  • Purify intermediates via recrystallization (ethanol or acetic acid) and confirm purity using melting points and spectroscopic data .

Advanced: How can researchers resolve low yields during heterocyclization steps in the synthesis of this compound?

Answer:
Low yields in heterocyclization (e.g., forming the thiadiazole-triazine core) often arise from:

  • Incomplete intermediate formation : Ensure precursors like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide are fully characterized (via IR, NMR) before cyclization .
  • Reaction conditions : Optimize acid concentration (e.g., H₂SO₄) and reaction time (e.g., 24 hours at 293–298 K) to avoid premature termination .
  • Byproduct formation : Use X-ray diffraction to identify co-crystallized impurities (e.g., co-crystals of acetamide and thioacetamide derivatives) and adjust reactant ratios .

Q. Example Workflow :

Characterize intermediates via 1H^1H NMR (e.g., δ = 1.91 ppm for CH₃ groups) and IR (e.g., νmax = 1670 cm⁻¹ for amide C=O) .

Screen solvent systems (e.g., DMF/acetic acid for recrystallization) to isolate pure products .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:
Essential Techniques :

  • 1H^1H NMR (400 MHz) : Assign proton environments (e.g., indolin-1-yl protons at δ 7.52–7.94 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • FT-IR (KBr pellet) : Identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, thioether S-C at ~1120 cm⁻¹) .
  • Mass spectrometry (FAB or ESI) : Confirm molecular ion peaks (e.g., m/z = 383.69 [M+H]⁺ for analogous compounds) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers) .

Q. Validation Protocol :

  • Cross-reference experimental data with computational predictions (e.g., PubChem CID-specific InChI keys) .
  • Compare melting points with literature values (e.g., 503–504 K for acetamide derivatives) .

Advanced: How should researchers address contradictions in reported biological activity (e.g., anticancer vs. no activity) for this compound?

Answer:
Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., MTT assays with consistent cell lines like MCF-7 or HepG2) and replicate experiments ≥3 times .
  • Structural analogs : Compare bioactivity of derivatives (e.g., substituent effects on thiadiazole rings). For example, electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity .
  • Mechanistic studies : Perform molecular docking to assess binding to targets like PFOR enzyme or tubulin, as seen in nitazoxanide analogs .

Q. Case Study :

  • If anticancer activity is inconsistent, evaluate apoptosis markers (e.g., caspase-3 activation) or check for off-target effects via kinase profiling .

Advanced: What computational methods support the rational design of derivatives with improved pharmacological properties?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict interactions with biological targets (e.g., PFOR enzyme’s amide-binding pocket) using crystal structures (PDB IDs) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
  • ADMET prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .

Q. Example Application :

  • Modify the 3-methoxybenzamide moiety to enhance hydrogen bonding with target proteins while maintaining metabolic stability .

Basic: How is the purity of intermediates and final products ensured during synthesis?

Answer:

  • TLC monitoring : Use silica gel plates (e.g., Silufol UV-254) with chloroform:acetone (3:1) to track reaction progress .
  • Melting point analysis : Compare observed ranges (e.g., 513–514 K) with literature values to detect impurities .
  • Column chromatography : Purify crude products using gradient elution (e.g., hexane:ethyl acetate) .

Q. Quality Control Table :

ParameterMethodExample DataReference
PurityTLC (Rf)Rf = 0.12 (chloroform:acetone)
Melting PointCapillary tube503–504 K (acetic acid)
Molecular IonFAB-MSm/z = 384 [M+H]⁺

Advanced: What mechanistic insights explain the role of sulfuric acid in cyclization reactions for this compound?

Answer:
Concentrated H₂SO₄ acts as:

  • Proton donor : Activates carbonyl groups (e.g., acetamide) for nucleophilic attack by thiadiazole amines .
  • Dehydrating agent : Facilitates intramolecular cyclization by removing water, as seen in the formation of 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives .
  • Reaction medium : Stabilizes charged intermediates (e.g., iminium ions) during heterocycle formation .

Q. Experimental Validation :

  • Conduct kinetic studies with varying H₂SO₄ concentrations (10–20% v/v) to optimize cyclization rates .

Basic: What safety precautions are critical when handling intermediates like isothiocyanates or POCl₃?

Answer:

  • POCl₃ handling : Use anhydrous conditions, PPE (gloves, goggles), and neutralize spills with sodium bicarbonate .
  • Isothiocyanate storage : Store under inert gas (N₂/Ar) at 253 K to prevent polymerization .
  • Waste disposal : Quench reactive intermediates (e.g., PCl₃ with ammonia) before aqueous disposal .

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